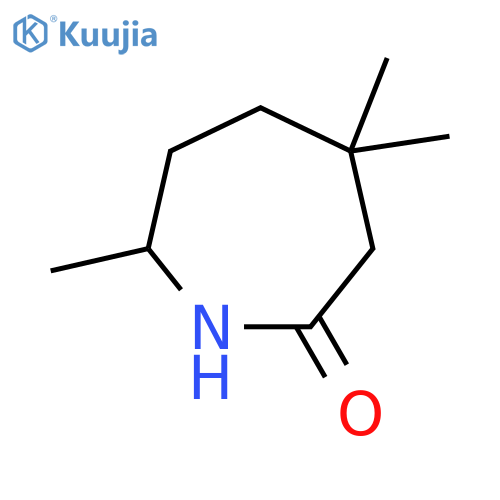Cas no 2126160-54-9 (4,4,7-trimethylazepan-2-one)

4,4,7-trimethylazepan-2-one structure
商品名:4,4,7-trimethylazepan-2-one
CAS番号:2126160-54-9
MF:C9H17NO
メガワット:155.237382650375
CID:4639018
4,4,7-trimethylazepan-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Azepin-2-one, hexahydro-4,4,7-trimethyl-
- 4,4,7-trimethylazepan-2-one
-
- インチ: 1S/C9H17NO/c1-7-4-5-9(2,3)6-8(11)10-7/h7H,4-6H2,1-3H3,(H,10,11)
- InChIKey: DAFHCIAKLSHXLF-UHFFFAOYSA-N
- ほほえんだ: N1C(C)CCC(C)(C)CC1=O
4,4,7-trimethylazepan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-379602-0.1g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 0.1g |
$257.0 | 2023-03-02 | |
| Enamine | EN300-379602-0.25g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 0.25g |
$367.0 | 2023-03-02 | |
| Enamine | EN300-379602-5.0g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 5.0g |
$2152.0 | 2023-03-02 | |
| Aaron | AR01E8YL-250mg |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 250mg |
$530.00 | 2025-02-10 | |
| Enamine | EN300-379602-2.5g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 2.5g |
$1454.0 | 2023-03-02 | |
| Enamine | EN300-379602-0.5g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 0.5g |
$579.0 | 2023-03-02 | |
| Enamine | EN300-379602-0.05g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 0.05g |
$174.0 | 2023-03-02 | |
| Enamine | EN300-379602-10.0g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 10.0g |
$3191.0 | 2023-03-02 | |
| A2B Chem LLC | AX43313-500mg |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 500mg |
$645.00 | 2024-04-20 | |
| Aaron | AR01E8YL-10g |
4,4,7-trimethylazepan-2-one |
2126160-54-9 | 95% | 10g |
$4413.00 | 2023-12-14 |
4,4,7-trimethylazepan-2-one 関連文献
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
2126160-54-9 (4,4,7-trimethylazepan-2-one) 関連製品
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
